molecular formula C9H7N3 B12963314 6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile

6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B12963314
M. Wt: 157.17 g/mol
InChI Key: MXJLSKCORMSYOG-UHFFFAOYSA-N
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Description

6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrrolo[1,2-a]pyrimidine core with a methyl group at the 6th position and a cyano group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyrrolo[1,2-a]pyrimidine ring .

Scientific Research Applications

6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it useful in cancer treatment .

Comparison with Similar Compounds

6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile can be compared with other pyrrolopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

6-methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)6-12(7)9/h2-3,5-6H,1H3

InChI Key

MXJLSKCORMSYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1C=C(C=N2)C#N

Origin of Product

United States

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